molecular formula C18H20N4O2 B1139404 SCH00013 CAS No. 217963-18-3

SCH00013

Cat. No. B1139404
M. Wt: 324.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCH00013 is a cardiotonic agent . It primarily acts via an increase in myofibrillar Ca++ sensitivity . It has been found to have a significant Ca (2+) sensitizing effect at pH 7 . It does not have a positive chronotropic effect and has a weak PDE III inhibitory action . SCH00013 prolonged the survival in an animal heart failure model with genetic cardiomyopathy .


Molecular Structure Analysis

The molecular weight of SCH00013 is 324.38 . Its formula is C18H20N4O2 . The chemical structure of SCH00013 is (4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one) .

Scientific Research Applications

  • Cardiotonic Agent SCH00013 Prolongs Survival of Cardiomyopathic Hamsters :
    • Abstract : This study investigated the effects of SCH00013, a novel cardiotonic agent with calcium-sensitizing action, on the survival of hereditary cardiomyopathic BIO 14.6 hamsters. It was found that long-term treatment with SCH00013 significantly increased survival time in these hamsters, suggesting its potential as a treatment for chronic heart failure. However, the treatment did not affect the progression of calcification and fibrosis in the ventricular wall.
    • Authors : T. Narita, R. Yui, Y. Koide, M. Sakato, S. Kawashima
    • Year : 2003
    • Journal : Journal of Cardiovascular Pharmacology
    • Details : Narita et al. (2003)

properties

IUPAC Name

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEKLIDKLJZYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9818684

Citations

For This Compound
10
Citations
M Endoh, H Sugawara… - Cardiovascular drug …, 2001 - Wiley Online Library
… SCH00013 prolonged the survival in a animal heart failure … SCH00013 is high and equivalent to that via intravenous administration. The unique pharmacological profiles of SCH00013 …
Number of citations: 11 onlinelibrary.wiley.com
N Tadano, S Morimoto, A Yoshimura, M Miura… - Journal of …, 2005 - Elsevier
… We investigated the effects of the agent SCH00013 on Ca … of SCH00013 was dependent on the sarcomere length, being significant only at a long sarcomere length. SCH00013 elicited …
Number of citations: 12 www.sciencedirect.com
H Sugawara, M Endoh - Journal of Pharmacology and Experimental …, 1998 - ASPET
… SCH00013 on the dog and rabbit were 38% and 29% of the maximal response to isoproterenol. SCH00013 … In indo-1 loaded rabbit ventricular cardiomyocytes, SCH00013 at 10 − 4 M …
Number of citations: 25 jpet.aspetjournals.org
L Hamabe, K Kawamura, S Kim… - Journal of …, 2014 - jstage.jst.go.jp
Pimobendan and SCH00013 are calcium sensitizers that possess dual action of calcium sensitization and phosphodiesterase-III inhibition. This study was conducted to comparatively …
Number of citations: 8 www.jstage.jst.go.jp
A Yoshimura, K Yoshioka, M Hino… - Arzneimittel …, 1999 - europepmc.org
… ratio showed a tendency to decrease with SCH00013 when examined at 24 h after coronary … , both SCH00013 and vesnarinone showed exacerbation of arrhythmia. SCH00013 at 1 mg/…
Number of citations: 3 europepmc.org
T Arimura, R Sato, N Machida, H Bando… - Journal of the American …, 2010 - jacc.org
… ) sensitizing agent SCH00013 (3). We found that SCH00013 ameliorated systolic dysfunction (… We tested the effect of the long-term oral administration of a Ca2 sensitizer SCH00013 in …
Number of citations: 28 www.jacc.org
T Narita, R Yui, Y Koide, M Sakato… - Journal of …, 2003 - journals.lww.com
… , SCH00013-low (approximately 1 mg/kg/d), and SCH00013-… in the untreated, SCH00013-low, and SCH00013-high groups … in the SCH00013-low group, and 445 days in SCH00013-…
Number of citations: 6 journals.lww.com
齊藤, 酒井, 堀田, 芳弘 - 2016 - ngu.repo.nii.ac.jp
A new cardiotonic agent, SCH00013 (SCH), which was synthesized by Zenyaku Kogyo Company, Limited, exhibits cardiotonic effects by enhancing calcium sensitivity [1]. In this study, …
Number of citations: 4 ngu.repo.nii.ac.jp
齊藤久美子, 酒井淳一, 堀田芳弘 - 名古屋学院大学論集 人文・自然科学篇 …, 2016 - cir.nii.ac.jp
A new cardiotonic agent, SCH00013 (SCH), which was synthesized by Zenyaku Kogyo Company, Limited, exhibits cardiotonic effects by enhancing calcium sensitivity [1]. In this study, …
Number of citations: 0 cir.nii.ac.jp
M Miura, Y Taguchi, T Nagano, M Sasaki… - Journal of Molecular and …, 2015 - Elsevier
… in the absence and presence of SCH00013 ([Ca 2 + ] o … of ROS production by the addition of SCH00013, the Ca 2 + waves … addition of SCH00013, suggesting that SCH00013 increases …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.